NHP2 protein
Description
Properties
CAS No. |
136111-26-7 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Synonyms |
NHP2 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Nhp2 Protein
NHP2 Protein Domain Organization and Motif Analysis
NHP2 is characterized by a conserved RNA-binding motif that is also found in other proteins that recognize kink-turn or kink-loop RNA structures, such as L7Ae and the eukaryotic 15.5 kDa/Snu13 protein genesilico.ploup.com. InterPro analysis identifies several relevant protein domains and motifs within NHP2, including the Ribosomal eL8/Nhp2 family domain and the H/ACA rnp Nhp2-like domain genecards.orgyeastgenome.orgstring-db.orguniprot.org. These domains are indicative of its function within ribonucleoprotein complexes.
While NHP2 shares sequence homology with K-turn binding proteins like L7Ae and Snu13p, it exhibits differences in key residues at the predicted RNA-recognition site, which may explain its lack of strict specificity for K-turn RNAs compared to these homologs oup.com. Instead of binding specifically to a K-loop motif like archaeal L7Ae, NHP2 associates non-specifically with irregular RNA stem-loops in vitro nih.govoup.comgenesilico.pl. Its specific binding to H/ACA RNAs in vivo appears to be conferred by the formation of a core trimer with Cbf5 and Nop10 prior to RNA binding oup.comgenesilico.pl.
Data Table: this compound Domains and Motifs (Based on InterPro)
| Domain/Motif Name | InterPro ID | Description |
| Ribosomal eL8/Nhp2 family | IPR018492 | Characteristic of NHP2 and related ribosomal proteins. |
| H/ACA ribonucleoprotein complex, subunit Nhp2-like | IPR002415 | Found in NHP2 and similar H/ACA RNP components. |
| Ribosomal eL30-like superfamily | IPR029064 | A broader superfamily containing NHP2 homologs. |
| Ribosomal eL8/eL30/eS12/Gad45 | IPR004038 | Related ribosomal protein family. |
| eL8/uL1-like | IPR050257 | Another related ribosomal protein family. |
| Nop domain | IPR002687 | Found in NHP2 and other nucleolar proteins. |
Three-Dimensional Conformation of this compound
Structural studies, particularly solution NMR of S. cerevisiae Nhp2p, have provided significant insights into the three-dimensional conformation of NHP2 nih.govnih.gov.
Alpha-Beta-Alpha Fold Topology of this compound
NHP2 adopts a characteristic alpha-beta-alpha (α-β-α) sandwich fold nih.govnih.gov. This three-layered structure is composed of four beta-strands and five alpha-helices nih.gov. The arrangement typically involves a central four-stranded beta-sheet flanked by alpha-helices on both sides nih.gov. This α-β-α fold is a common structural framework found in many RNA-binding proteins, including the L7Ae family oup.comwikipedia.orgrcsb.orglibretexts.org. In Nhp2p, the beta-sheet has a strand order of 1(↑), 4(↓), 2(↑), and 3(↑), with alpha-helices 4, 1, and 5 forming one outer layer and alpha-helices 2 and 3 forming the other, parallel to the beta-strands nih.gov.
Proline Isomerization Dynamics and Conformational States of this compound
The cis conformation of Pro83 in Nhp2p is hypothesized to play a crucial role in the assembly of the eukaryotic H/ACA RNP, potentially stabilizing the interaction within the Cbf5-Nop10-Nhp2 ternary complex and correctly positioning the protein backbone for interaction with the H/ACA RNA nih.govgenesilico.pl. An S82W substitution in Nhp2p that stabilizes the cis conformation of Pro83 also enhances the association of Nhp2p with H/ACA snoRNPs in vivo nih.govnih.gov.
Data Table: Proline Isomerization in S. cerevisiae Nhp2p
| Proline Residue | Isomerization State(s) Observed | Effect on Structure/Binding Interface |
| Pro83 | Cis and Trans | Significant impact on Nop10 and RNA binding interface. nih.govnih.gov |
| Pro33 | Cis and Trans | Little effect on the overall folded structure (flexible N-terminus). nih.gov |
| Pro105 | Cis and Trans | Local effect on structure (opposite surface from binding interface). nih.gov |
Nhp2 Protein Within H/aca Small Nucleolar Ribonucleoprotein Snornp Complexes
Compositional Analysis of H/ACA snoRNP Core: NHP2 Protein and Associated Factors
H/ACA snoRNPs are characterized by a conserved core set of four proteins that assemble with a guide H/ACA snoRNA. embopress.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.com These core proteins are Dyskerin (also known as DKC1 or Cbf5 in yeast), NHP2, NOP10, and GAR1. uniprot.orgembopress.orgfrontiersin.orgnih.govfrontiersin.orggenecards.org Dyskerin is the catalytic subunit responsible for the pseudouridylation reaction. uniprot.orgnih.govfrontiersin.orgresearchgate.net NHP2, NOP10, and GAR1 are non-catalytic components that are nonetheless essential for the proper function and assembly of the complex. researchgate.netprospecbio.comoup.com
This compound Interaction with Dyskerin (DKC1), NOP10, and GAR1
The four core proteins of the H/ACA snoRNP form a stable complex. Structural and biochemical studies have revealed specific interaction patterns among these proteins. NHP2 primarily interacts with NOP10, and this interaction is crucial for bridging NHP2 to Dyskerin (DKC1). uniprot.orgnih.govdiva-portal.orgnih.govresearchgate.netnih.govgenecards.org NOP10 acts as a small intermediate protein sandwiched between Dyskerin and NHP2. nih.govnih.govresearchgate.net GAR1 associates with Dyskerin independently of the NHP2-NOP10 interaction, typically binding near the pseudouridylase core of mature RNPs. embopress.orgnih.govembopress.org The core complex can be described as being built around Dyskerin, with NOP10 and GAR1 binding to different faces of its catalytic domain, and NHP2 docking onto NOP10. oup.comnih.gov While NHP2 can bind RNA non-specifically on its own, its specific recognition of H/ACA RNAs is conferred by its association with the NOP10-Dyskerin complex, forming a core trimer that specifically recognizes the guide RNA. embopress.orgnih.govgenesilico.ploup.com
Role of this compound in H/ACA snoRNP Assembly Intermediates
The assembly of H/ACA snoRNPs is a multi-step process involving the sequential association of core proteins with the guide RNA and the assistance of assembly factors. oup.comtandfonline.comresearchgate.net NHP2 is involved in the formation of early protein-only intermediate complexes. oup.comembopress.org Evidence suggests that a pre-particle containing Dyskerin, NOP10, NHP2, and assembly factors like NAF1 can assemble co-transcriptionally with nascent H/ACA RNAs. oup.comtandfonline.comresearchgate.net An RNA-free complex containing SHQ1, NAF1, NHP2, NOP10, and Dyskerin can be assembled, supporting the hypothesis of protein-only intermediate formation. tandfonline.com NHP2's interaction with NOP10 and Dyskerin is critical for the stability and proper formation of these early assembly intermediates and the subsequent mature complex. diva-portal.org Mutations in NHP2, particularly in its N-terminus, can affect its binding affinity for NOP10 and Dyskerin, impacting protein stability and the formation of the H/ACA RNP complex. diva-portal.orgresearchgate.net
Functional Contribution of this compound to Pseudouridylation
This compound's Role in rRNA Pseudouridylation Mechanism
The mechanism of RNA-guided pseudouridylation by H/ACA snoRNPs involves the guide snoRNA base-pairing with the target RNA, positioning the specific uridine (B1682114) residue within the catalytic pocket of Dyskerin. nih.govoup.comacs.orgbiorxiv.org Although NHP2 itself does not possess catalytic activity, it is critical for allowing the correct positioning of the target uridine within the catalytic site of Dyskerin. oup.com NHP2, along with NOP10 and Dyskerin, forms a core trimer that interacts with the guide RNA. embopress.orgnih.govgenesilico.ploup.com This interaction is essential for properly presenting the substrate RNA to the catalytic center. oup.comoup.comacs.orgbiorxiv.org Studies have shown that the omission of NHP2 can lead to reduced substrate turnover rates and significantly reduce pseudouridylation efficiency for certain target sites. oup.com
Specificity and Positioning of Uridine Substrates by this compound
The specificity of pseudouridylation is primarily determined by the base-pairing interaction between the H/ACA guide snoRNA and the substrate RNA, facilitated by a region in the snoRNA called the pseudouridylation pocket. nih.govmdpi.comresearchgate.netoup.comacs.orgbiorxiv.orgnih.gov This interaction positions the target uridine at a precise distance (typically 14-15 nucleotides) from the conserved H or ACA box motifs in the guide RNA, which are bound by the core proteins. nih.gov While the guide RNA provides the primary targeting mechanism, the protein components, including NHP2, contribute to the stable binding and correct positioning of the substrate RNA to ensure efficient catalysis by Dyskerin. oup.comoup.comacs.orgbiorxiv.orgcore.ac.uk NHP2's interaction with the guide RNA, particularly with the loop of the hairpin structure, helps in placing the pseudouridylation pocket over the catalytic domain. nih.gov Proper positioning is crucial, as incorrect substrate binding, even with some base-pairing, can result in a lack of pseudouridine (B1679824) formation. biorxiv.org
H/ACA snoRNP Complex Biogenesis and Maturation Involving this compound
The biogenesis of H/ACA snoRNPs is a complex process that begins with the transcription of the H/ACA snoRNA and involves a series of assembly and maturation steps. oup.comtandfonline.comresearchgate.net NHP2 is involved early in this pathway. Initially, Dyskerin associates with assembly factors like SHQ1. embopress.orgtandfonline.comresearchgate.net Subsequently, NHP2, along with NOP10 and assembly factor NAF1, binds to the Dyskerin-containing complex. oup.comtandfonline.comresearchgate.net This pre-particle then associates with the nascent H/ACA RNA, potentially co-transcriptionally. oup.comtandfonline.comresearchgate.net The assembly process is mediated by chaperone systems like the HSP90/R2TP complex. tandfonline.comresearchgate.net After the initial assembly, maturation steps occur, including the exchange of assembly factors like NAF1 for the core protein GAR1, which is recruited later in the process, potentially in Cajal bodies. oup.comembopress.orgtandfonline.comresearchgate.net NHP2's stable incorporation into the complex is essential for the proper accumulation and stability of the mature H/ACA snoRNP particles. diva-portal.orggenesilico.plnih.gov Depletion of NHP2 can lead to the loss of other core proteins, highlighting its critical role in maintaining the integrity of the complex. nih.gov The mature H/ACA snoRNP is then translocated to the nucleolus, where it performs its primary function of rRNA pseudouridylation. researchgate.net
Co-transcriptional Assembly Mechanisms of NHP2-containing H/ACA snoRNPs
The assembly of eukaryotic H/ACA snoRNPs is a complex, multi-step process that is believed to occur co-transcriptionally on nascent pre-mRNAs, independent of splicing. nih.govtandfonline.comnih.govbiorxiv.org This co-transcriptional assembly is linked to RNA polymerase II (RNAP2) transcription. biorxiv.org The assembly factor NAF1 plays a role in this process, interacting with the C-terminal domain (CTD) of RNAP2 and potentially recruiting H/ACA core proteins, including NHP2 and NOP10, to the nascent H/ACA RNAs at their transcription site. nih.govtandfonline.comnih.govoup.com Studies in yeast have shown that NAF1, DKC1, and NHP2 are recruited to H/ACA snoRNA genes early during transcription. nih.gov
A pre-particle containing the nascent H/ACA RNA, DKC1, NOP10, NHP2, and the assembly factor NAF1 is assembled co-transcriptionally. nih.govresearchgate.netoup.com This contrasts with some other RNPs where assembly is initiated by protein-RNA interactions. embopress.org The co-transcriptional association of DKC1 with the nascent H/ACA RNA may help protect the RNA from degradation. frontiersin.org While NHP2 and NOP10 are also recruited to the maturing snoRNP, the precise timing of their association relative to DKC1 is not fully clear. frontiersin.org
Dynamics of Assembly Factors (e.g., NAF1, SHQ1) in this compound Integration
Several assembly factors are involved in the biogenesis of H/ACA snoRNPs, assisting in the proper assembly and maturation of the complex. Key among these are NAF1 and SHQ1, neither of which is part of the mature H/ACA snoRNP particle. einsteinmed.edunih.govresearchgate.nettandfonline.combiorxiv.orgembopress.org
SHQ1 functions as a chaperone for DKC1, binding to it early in the assembly process, possibly in the cytoplasm, to prevent illicit binding to non-specific RNAs and protect it from aggregation and degradation. tandfonline.comfrontiersin.orgembopress.orgresearchgate.net SHQ1 interacts with DKC1 independently of NHP2, NOP10, and GAR1. embopress.org The interaction between SHQ1 and DKC1 involves SHQ1's CS and SSD domains, with the SSD domain potentially mimicking RNA to dock onto the RNA-binding surface of DKC1. tandfonline.com SHQ1 is released from the DKC1-containing pre-RNP with the help of the R2TP complex (composed of RUVBL1, RUVBL2, RPAP3, and PIH1D1) in the nucleus. oup.comnih.govtandfonline.comoup.comfrontiersin.org This release occurs before or concurrently with the association with nascent H/ACA RNAs. oup.com
NAF1 is another crucial assembly factor that interacts with the core proteins, including NHP2, NOP10, and DKC1. nih.govoup.comembopress.org NAF1 is present in the co-transcriptional pre-particle containing the nascent RNA, DKC1, NOP10, and NHP2. nih.govresearchgate.netoup.com NAF1's presence in this pre-particle is thought to keep the H/ACA RNP inactive. tandfonline.com NAF1 shares a homologous core domain with GAR1 and can bind non-specifically to RNA secondary structures, similar to NHP2. einsteinmed.eduembopress.org
During the maturation process, NAF1 is replaced by GAR1 to form the mature and functional H/ACA snoRNP. nih.govresearchgate.nettandfonline.comoup.com This remodeling event likely occurs in Cajal bodies. nih.govoup.com While SHQ1 binds DKC1 independently of NHP2 and NAF1, NAF1 has been shown to associate with NHP2, NOP10, and DKC1. oup.comembopress.org Some studies suggest that NAF1 might be involved in the nuclear import of NOP10 and NHP2, as these proteins lack classical nuclear localization signals. embopress.orgnih.gov Additionally, the assembly factor NUFIP1 has been shown to bind directly to NHP2 and is present in a pentameric complex containing DKC1, SHQ1, NAF1, NOP10, and NHP2. oup.comresearchgate.net Depletion of NUFIP can lead to reduced levels of H/ACA RNAs. nih.govoup.com
The assembly of H/ACA snoRNPs is a dynamic process involving the transient association and dissociation of assembly factors. The R2TP complex is required for the release of SHQ1 from DKC1. frontiersin.orgresearchgate.net The exchange of NAF1 for GAR1 represents a key step in the transition from an immature to a mature, active snoRNP. nih.govresearchgate.nettandfonline.comoup.com
Nuclear Trafficking and Subcellular Localization of NHP2-containing Complexes
NHP2, as a component of the H/ACA snoRNP complex, is primarily localized to the nucleolus and Cajal bodies within the nucleus. uniprot.orgoup.comtandfonline.comembopress.orgnih.gov The nucleolus is the main site of ribosome biogenesis and where most H/ACA snoRNPs function in rRNA pseudouridylation. oup.comoup.comresearchgate.net Cajal bodies are nuclear organelles involved in the maturation and trafficking of various RNPs, including a subset of H/ACA RNPs known as scaRNPs and telomerase RNA. uniprot.orgoup.comoup.comtandfonline.com
The assembly of H/ACA snoRNPs begins in the nucleus, likely co-transcriptionally at the site of snoRNA gene transcription. nih.govtandfonline.comnih.govbiorxiv.org However, the initial formation of a protein-only core complex containing DKC1, NOP10, and NHP2, and potentially GAR1, may occur in the cytoplasm. embopress.org Nuclear import of NHP2, NOP10, and GAR1 appears to be dependent on their association with DKC1 (NAP57), which is the only core protein possessing functional classical nuclear localization signals. embopress.org Once the protein-only core complex enters the nucleus, it associates with H/ACA RNAs. embopress.org
Following co-transcriptional assembly with the nascent RNA and the initial association of core proteins and assembly factors like NAF1, the pre-snoRNP particles are thought to be transported to Cajal bodies for further processing and maturation. biorxiv.org In Cajal bodies, assembly factors like NAF1 are replaced by GAR1 to form mature H/ACA snoRNPs. nih.govbiorxiv.orgoup.com Mature H/ACA snoRNPs are then transported from Cajal bodies to the nucleolus to perform their function in rRNA modification. nih.govtandfonline.com
The cellular localization of assembly factors like SHQ1 and NAF1 differs from that of mature snoRNPs. SHQ1 and NAF1 are primarily localized in the nucleoplasm and are excluded from the nucleolus and Cajal bodies. embopress.orgnih.gov This spatial separation is consistent with their transient roles in early assembly steps before the formation of mature, functional particles.
Specific interactions can influence the localization of H/ACA snoRNPs. For instance, scaRNPs, which modify snRNAs, contain a CAB box sequence that facilitates their retention in Cajal bodies, a process requiring the factor TCAB1 (WDR79). nih.govtandfonline.comoup.com Nopp140 is also implicated in recruiting and retaining H/ACA scaRNPs in Cajal bodies and may play a role in their trafficking to the nucleolus. nih.govoup.com
Mutations in NHP2 can disrupt its proper localization. For example, a point mutation in yeast Nhp2p that disrupts its binding to Nop10 leads to the protein being evenly distributed throughout the nucleus rather than concentrated in the nucleolus, suggesting that association with H/ACA snoRNAs is necessary for nucleolar accumulation. nih.govresearchgate.net Furthermore, a novel mutation in human NHP2 has been linked to altered nucleocytoplasmic localization. nih.gov
The interaction of H/ACA snoRNPs with the SMN complex (Survival of Motor Neurons) is also relevant to their trafficking and assembly. The SMN complex is highly concentrated in Cajal bodies and interacts with GAR1. uniprot.orgtandfonline.com The SMN complex may be required for the correct assembly of H/ACA snoRNPs. uniprot.org
Nhp2 Protein in Telomere Biology and Telomerase Holoenzyme Function
NHP2 Protein as a Core Component of the Telomerase Holoenzyme
The this compound is an essential component of the telomerase holoenzyme, a ribonucleoprotein (RNP) complex critical for maintaining the ends of linear chromosomes, known as telomeres. nih.gov NHP2 is one of the four core proteins of the H/ACA ribonucleoprotein complex, which also includes dyskerin, NOP10, and GAR1. This complex is fundamental to the structure and function of telomerase. nih.govnih.gov The human telomerase holoenzyme is an intricate assembly comprising the catalytic protein subunit, telomerase reverse transcriptase (TERT), the telomerase RNA component (TERC), and the H/ACA RNP. Within this larger structure, there are two copies of each of the H/ACA proteins: dyskerin, GAR1, NHP2, and NOP10. nih.gov
Interactions of this compound with TERT and TERC
The interaction of NHP2 with the core components of telomerase, TERT and TERC, is primarily indirect, mediated through its incorporation into the H/ACA RNP complex. This complex binds to the H/ACA domain located at the 3' end of TERC. jensenlab.org This interaction is crucial for the stability and proper function of TERC. nih.gov While a direct interaction between NHP2 and TERT has been suggested, the primary role of NHP2 in relation to TERT is ensuring the structural integrity and stability of the TERC scaffold, which is essential for the proper assembly and function of the entire telomerase holoenzyme. nih.gov Pathogenic variants of NHP2 have been shown to disrupt the formation of the H/ACA RNP complex, which in turn leads to reduced TERC stability and decreased telomerase activity. nih.govpnas.org
This compound's Role in Telomerase RNA (TERC) Metabolism
The this compound, as a key component of the H/ACA RNP, plays a vital role in the metabolism of the telomerase RNA component, TERC. This includes its involvement in the processing, maturation, and stability of TERC, which are all critical for a functional telomerase holoenzyme. nih.govnih.gov
This compound Influence on TERC Processing and Maturation
The biogenesis of a mature and functional TERC molecule is a complex process, and the H/ACA RNP complex, including NHP2, is essential for this pathway. nih.govnih.gov The H/ACA RNP complex binds to TERC co-transcriptionally, and this association is crucial for its proper processing and maturation. nih.gov While the precise molecular mechanisms are still being fully elucidated, it is understood that the binding of the NHP2-containing complex to the H/ACA motif of TERC is a prerequisite for the correct 3'-end processing of the TERC transcript. nih.gov This interaction helps to protect the nascent TERC from degradation and guides its proper folding into a mature and functional conformation. nih.gov
Regulation of TERC Levels and Stability by this compound
A primary function of the NHP2-containing H/ACA RNP complex is to ensure the stability and regulate the cellular levels of TERC. nih.gov The binding of this complex to the H/ACA domain of TERC protects the RNA molecule from exonucleolytic degradation. nih.gov Research has consistently shown that mutations in NHP2 lead to a significant reduction in TERC levels. nih.govpnas.orglu.se Studies involving the siRNA-mediated knockdown of NHP2 in human cells have demonstrated a corresponding decrease in TERC levels. nih.gov Conversely, the expression of wild-type NHP2 can lead to an increase in TERC accumulation. nih.gov This indicates that NHP2 is a critical factor in maintaining the steady-state levels of TERC within the cell. The stability conferred by the NHP2-containing complex is therefore a key regulatory point in telomerase function.
Mechanisms of Telomere Maintenance Mediated by this compound Complexes
The primary mechanism by which this compound complexes contribute to telomere maintenance is through their essential role in the biogenesis and function of the telomerase holoenzyme. nih.gov By ensuring the proper assembly, stability, and activity of telomerase, the NHP2-containing H/ACA RNP complex allows for the addition of telomeric repeats to the ends of chromosomes, thus counteracting the natural shortening that occurs with each cell division. nih.gov
Defects in NHP2 can lead to a group of disorders known as telomere biology disorders (TBDs), which are characterized by critically short telomeres. nih.govoup.com Mutations in NHP2 that impair its ability to be incorporated into the H/ACA RNP complex result in reduced TERC stability and, consequently, diminished telomerase activity. pnas.orgoup.com This impairment directly leads to a failure in telomere maintenance. Therefore, the integrity of NHP2-containing complexes is indispensable for the long-term proliferative capacity of cells and the prevention of premature cellular senescence.
Interactions and Network Biology of Nhp2 Protein
NHP2 Protein-Protein Interaction Landscape
NHP2 engages in a variety of protein-protein interactions, primarily as a core component of the H/ACA snoRNP complex and the telomerase holoenzyme. These interactions are fundamental to the assembly, stability, and function of these critical cellular machines.
Direct and Indirect Binding Partners of this compound
NHP2 is a core protein within the H/ACA snoRNP complex, forming a stable core with NOP10 and Dyskerin (also known as Cbf5 or NAP57) uniprot.orgembopress.org. This core trimer, composed of NHP2, NOP10, and Dyskerin, is crucial for the specific binding of H/ACA RNAs embopress.org. While NHP2 itself can bind RNA non-specifically, its specific interaction with H/ACA snoRNAs is mediated through its association with Dyskerin via NOP10 nih.govmdpi.com. GAR1 is another core component of the H/ACA snoRNP complex, associating with the core via Dyskerin uniprot.orgembopress.org.
During the assembly of H/ACA RNPs, a pre-particle is formed that includes the nascent RNA, Dyskerin, NOP10, NHP2, and NAF1. NAF1 is subsequently replaced by GAR1 to form the mature RNP researchgate.net. Proteomic analysis has indicated that NHP2, Dyskerin, NOP10, SHQ1, and NAF1 can be present in the same complexes during assembly oup.com.
NHP2 is also a component of the telomerase holoenzyme complex, which includes TERT (the reverse transcriptase subunit), TERC (the RNA component), WRAP53/TCAB1, and the other H/ACA RNP subunits (DKC1, NOP10, and GAR1) uniprot.orgmdpi.com. Specific interactions with TERC are mediated by both GAR1 and NHP2 uniprot.orggenecards.org.
Beyond the core H/ACA and telomerase complexes, NHP2 has been shown to interact with other proteins. H/ACA snoRNPs, including NHP2, interact with the SMN complex, which consists of SMN1 or SMN2, GEMIN2/SIP1, DDX20/GEMIN3, and GEMIN4. This interaction is mediated by GAR1's interaction with SMN1 or SMN2 and may be required for the correct assembly of the H/ACA snoRNP complex uniprot.org.
Recent research has also identified NHP2 as a reader of the histone modification H2AQ105me. nih.govembopress.org. This interaction suggests a role for NHP2 in bridging rDNA chromatin with components of the small subunit (SSU) processome, thereby coordinating rRNA transcription with post-transcriptional processing nih.govembopress.org. Proteomic data indicates that NHP2 interacts with numerous ribosome biogenesis factors, particularly those involved in SSU processing, such as Mpp10, Imp4, and Utp11 nih.gov.
Here is a summary of some key this compound interaction partners:
| Protein Partner | Complex/Association | Interaction Type (Direct/Indirect) |
| Dyskerin (Cbf5/NAP57) | H/ACA snoRNP, Telomerase holoenzyme | Direct (forms core trimer with NOP10) uniprot.orgembopress.org |
| NOP10 | H/ACA snoRNP, Telomerase holoenzyme | Direct (forms core trimer with Dyskerin) uniprot.orgembopress.org |
| GAR1 | H/ACA snoRNP, Telomerase holoenzyme | Indirect (binds via Dyskerin), Direct (in yeast) uniprot.orgembopress.orgembopress.org |
| TERT | Telomerase holoenzyme | Indirect (part of the complex) uniprot.orgwikipedia.org |
| TERC | Telomerase holoenzyme | Direct/Indirect (Specific interactions mediated by NHP2 and GAR1) uniprot.orgmdpi.comgenecards.org |
| NAF1 | H/ACA snoRNP (assembly intermediate) | Direct (part of pre-particle) researchgate.net |
| SHQ1 | H/ACA snoRNP (assembly) | Direct (part of assembly complex) researchgate.netoup.com |
| SMN complex (SMN1/2, GEMIN2, DDX20, GEMIN4) | H/ACA snoRNP (assembly) | Indirect (mediated by GAR1) uniprot.org |
| NOLC1/NOPP140 | Association | Association uniprot.orggenecards.org |
| H2AQ105me (Histone H2A modification) | rDNA chromatin | Direct (reader of the modification) nih.govembopress.org |
| SSU Processome components (e.g., Mpp10, Imp4, Utp11) | Ribosome biogenesis | Indirect (bridged by NHP2) nih.gov |
| WRAP53/TCAB1 | Telomerase holoenzyme | Indirect (part of the complex) uniprot.orgmdpi.com |
Modulatory Effects of this compound Interactions on Complex Stability and Function
NHP2's interactions significantly influence the stability and function of the H/ACA snoRNP and telomerase complexes. The formation of the stable NHP2-NOP10-Dyskerin core trimer is essential for the specific recognition and binding of H/ACA RNAs embopress.org. This core structure provides a foundation upon which the functional RNP is built.
The interaction of NHP2 with H/ACA snoRNAs and TERC, mediated by the core complex, is critical for the stability of these RNAs wikipedia.orgnih.gov. Depletion of NHP2, along with Dyskerin and NOP10, leads to the destabilization of H/ACA RNAs nih.gov. In yeast, the integrity of Nhp2p is crucial for the accumulation of H/ACA snoRNPs nih.govnih.gov. Proper direct binding of Nhp2p to H/ACA snoRNAs is required for the assembly of H/ACA snoRNPs and the stability of some of their components nih.gov.
Mutations in NHP2 can affect protein stability and H/ACA RNP complex formation, impacting telomerase activity nih.gov. The N-terminal region of NHP2, for instance, promotes its incorporation into the H/ACA RNA binding complex and influences protein stability nih.gov. NHP2 that is not incorporated into the H/ACA RNA binding complex appears to be rapidly degraded nih.gov.
NHP2's interaction with H2AQ105me and subsequent bridging to SSU processome components suggests a role in coordinating rRNA transcription and processing nih.govembopress.org. This interaction is proposed to facilitate the efficient recruitment of ribosome biogenesis factors to the site of active rDNA transcription nih.gov.
This compound-RNA Recognition and Binding Characteristics
NHP2 is an RNA-binding protein, and its interaction with RNA is crucial for its function within H/ACA snoRNPs and the telomerase complex uniprot.orguniprot.orgnih.gov.
Binding Specificity of this compound to H/ACA snoRNAs and TERC
While NHP2 on its own can bind RNA non-specifically, its specific binding to H/ACA snoRNAs and TERC is conferred by its association with the other core proteins, particularly within the NHP2-NOP10-Dyskerin trimer nih.govembopress.orgoup.com. This core trimer specifically recognizes H/ACA RNAs embopress.org. In contrast to its archaeal homolog L7Ae, which specifically binds K-turn or K-loop motifs, eukaryotic NHP2 interacts with irregular stem-loop structures in H/ACA RNAs nih.govoup.com.
Conformation-Induced RNA Binding by this compound
While Nhp2p can bind non-specifically to RNA stem-loops in vitro in the absence of other proteins, the presence of the Cbf5-Nop10-Nhp2 core trimer governs the specific binding to H/ACA RNAs nih.govoup.com. The binding affinity of Nhp2 to guide RNA is significantly higher when the other core proteins are present oup.com.
This compound Integration into Larger Cellular Networks
NHP2 is integrated into several larger cellular networks, primarily through its roles in ribosome biogenesis and telomere maintenance. As a core component of H/ACA snoRNPs, NHP2 is involved in the extensive network of interactions required for rRNA processing and pseudouridylation, which are fundamental processes for ribosome assembly uniprot.orguniprot.orgebi.ac.uk.
Its association with the telomerase holoenzyme places NHP2 within the network regulating telomere length and maintenance uniprot.orgwikipedia.org. This network involves interactions with TERT, TERC, and other telomere-associated proteins uniprot.orgwikipedia.orgmdpi.com.
The interaction of NHP2 with the SMN complex links H/ACA snoRNP assembly to the cellular machinery involved in the biogenesis of snRNPs and potentially other RNPs uniprot.org.
Furthermore, the recent finding that NHP2 reads the histone modification H2AQ105me integrates NHP2 into the network connecting chromatin structure, transcription, and ribosome biogenesis nih.govembopress.org. This interaction highlights a mechanism by which NHP2 can bridge the rDNA chromatin, where rRNA is transcribed, with the SSU processome components, facilitating the coordination of transcription and processing nih.govembopress.org.
Dysregulation of NHP2 and its associated complexes can have significant cellular consequences, as evidenced by the link between mutations in NHP2 and dyskeratosis congenita, a disorder characterized by defective telomere maintenance uniprot.orgabcam.comnih.gov. NHP2 levels have also been implicated in cancer, with observed changes in expression in certain cancer types mdpi.com.
Coordination with Ribosome Biogenesis Pathways
NHP2's involvement in ribosome biogenesis extends beyond its role in rRNA pseudouridylation as part of the H/ACA snoRNP complex. uniprot.orgprospecbio.com Research indicates that NHP2 acts as an adapter protein, bridging ribosomal DNA (rDNA) chromatin with components of the small subunit (SSU) processome. nih.govembopress.org This interaction is crucial for efficiently coordinating the transcription of rRNA with its post-transcriptional processing. nih.govembopress.org
Studies have shown that NHP2 interacts with ribosome biogenesis factors, particularly those involved in the early steps of SSU processing. nih.gov Proteomic analyses have identified a network of ribosome biogenesis factors that are enriched on chromatin marked by the histone modification H2AQ105me, and NHP2 is a key reader of this modification. nih.govembopress.org This suggests that NHP2, by binding to H2AQ105me, helps recruit these factors to the site of active rDNA transcription. nih.gov
NHP2 is essential for ribosome biogenesis, and its deficiency can impair rRNA biogenesis. prospecbio.comnih.gov This highlights the critical nature of its interactions within the ribosome synthesis machinery.
Interplay with Chromatin Remodeling and Epigenetic Modifiers (e.g., H2AQ105me)
NHP2 plays a direct role in the interplay between ribosome biogenesis and chromatin structure through its interaction with the histone modification H2AQ105me. nih.govembopress.org H2AQ105me is an rDNA-specific histone modification that is part of a dynamic chromatin network at the rDNA locus. nih.govembopress.org The deposition of this modification is dependent on cellular proliferation and the acetylation of histone H3 at position K56, thus integrating metabolic and proliferative signals with chromatin structure. nih.govembopress.org
NHP2 has been identified as the first epigenetic reader of H2AQ105me, specifically recognizing this methylation mark. nih.govembopress.org This interaction is conserved from yeast to mammalian cells. nih.gov By binding to H2AQ105me, NHP2 is thought to function as an adapter, connecting the rDNA chromatin landscape, specifically marked by this modification, with the machinery involved in ribosome biogenesis, such as the SSU processome. nih.govembopress.org This bridging function helps coordinate rRNA transcription with its co-transcriptional processing. nih.govembopress.org
While H2AQ105me is specifically localized in the nucleolus, making it an ideal chromatin beacon for actively transcribing RNA Polymerase I, its methylation prevents the binding of the histone chaperone FACT, which is involved in histone redeposition following transcription. nih.gov This suggests a complex interplay where H2AQ105me, read by NHP2, not only facilitates the recruitment of ribosome biogenesis factors but also influences histone dynamics at rDNA. nih.gov
Regulation of Nhp2 Protein Expression and Activity
Transcriptional and Post-Transcriptional Control of NHP2 Protein Levels
While detailed studies specifically on the transcriptional regulation of the NHP2 gene are not extensively highlighted in the search results, evidence suggests that this compound levels are subject to significant post-transcriptional control. Studies in different cell lines indicate variability in NHP2 levels, suggesting regulation independent of telomerase status. nih.govdiva-portal.org
Research into the alternative lengthening of telomeres (ALT) pathway has revealed that in ALT+ cells retaining human telomerase RNA (hTR) expression, this compound levels are downregulated. This downregulation is thought to help restrain DNA damage response activation at telomeres. embopress.orgnih.gov This observation points towards a post-transcriptional mechanism influencing NHP2 abundance in response to specific cellular contexts.
Furthermore, studies on pathological variants of NHP2 have demonstrated that the N-terminal domain plays a key role in protein stability. Mutations affecting this domain can severely compromise this compound expression due to reduced binding to other H/ACA complex components like NOP10 and subsequent proteasomal degradation. nih.govdiva-portal.org This highlights a post-transcriptional regulatory loop where proper complex assembly is linked to NHP2 stability. The lack of incorporation into the H/ACA RNA binding complex appears to promote rapid degradation of NHP2. nih.govdiva-portal.org
Post-Translational Modifications of this compound
This compound undergoes post-translational modifications that can influence its function and interactions. One notable modification is SUMOylation. Research indicates that Ubiquitin-Specific Protease 36 (USP36) augments the SUMOylation of NHP2, which in turn enhances its binding affinity to small nucleolar RNAs (snoRNAs). mdpi.comfrontiersin.org This suggests that SUMOylation plays a role in modulating NHP2's interaction with its RNA targets within snoRNP complexes.
Quantitative phosphoproteomics studies have also shown that NHP2, along with other H/ACA proteins, changes its phosphorylation status during the cell cycle. nih.gov While the specific sites and functional consequences of these phosphorylation events on NHP2 are not fully detailed in the provided results, this indicates that phosphorylation is another layer of post-translational regulation that may affect telomerase biogenesis and function. nih.gov
NHP2 has numerous potential ubiquitination sites, and it is hypothesized that ubiquitination could signal free NHP2 for degradation when it is not incorporated into the H/ACA RNA binding complex. nih.gov
Regulatory Mechanisms Governing this compound Cellular Localization
NHP2 is primarily localized to the nucleolus and Cajal bodies within the nucleus. genecards.orgnih.gov These are key sites for ribosome biogenesis and RNP assembly. The cellular localization of NHP2 is tightly linked to its association with other components of the H/ACA snoRNP complex.
Studies have shown that the nuclear import of NHP2, along with other core H/ACA proteins like GAR1 and NOP10, appears to depend on their association with NAP57 (Dyskerin), which contains functional classic nuclear localization signals. embopress.org The assembly of a protein-only core complex, likely occurring in the cytoplasm, precedes its entry into the nucleus where it associates with H/ACA RNAs. embopress.org
Furthermore, the accumulation of NHP2 in the dense fibrillar component (DFC) of the nucleolus is dependent on its ability to stably form part of the H/ACA protein complex. plos.orgresearchgate.net Mutations that disrupt NHP2's binding to NOP10, such as a mutation at proline 83, have been shown to disrupt its normal localization and lead to extra-nucleolar deposits. plos.orgresearchgate.net This underscores the importance of protein-protein interactions within the H/ACA complex for the correct nucleolar localization and retention of NHP2.
While intrinsically disordered regions (IDRs) are present in some nucleolar proteins and can influence localization, studies suggest that for NHP2, IDRs alone are not sufficient to direct specific compartmental localization, and stable complex formation is a more critical determinant. plos.org
Data Table: Summary of NHP2 Regulatory Mechanisms
| Regulatory Level | Mechanism | Effect on NHP2 | Supporting Evidence |
| Post-Transcriptional | Association with H/ACA complex components (e.g., NOP10, Dyskerin) | Influences protein stability; lack of association leads to degradation. | Research on pathological variants nih.govdiva-portal.org |
| Post-Transcriptional | Context-dependent downregulation (e.g., in ALT+ cells with hTR expression) | Reduced protein levels in specific cellular contexts. | Studies in ALT pathway embopress.orgnih.gov |
| Post-Translational | SUMOylation (mediated by USP36) | Enhances binding affinity to snoRNAs. | Research on USP36 function mdpi.comfrontiersin.org |
| Post-Translational | Phosphorylation | Changes in phosphorylation status during the cell cycle; potential impact on function. | Quantitative phosphoproteomics studies nih.gov |
| Post-Translational | Ubiquitination | Potential signal for degradation of free NHP2. | Presence of potential ubiquitination sites nih.gov |
| Cellular Localization | Association with NAP57 (Dyskerin) | Required for nuclear import. | Studies on H/ACA complex assembly embopress.org |
| Cellular Localization | Stable H/ACA complex formation | Essential for accumulation in the nucleolar DFC. | Research on binding disruption mutations plos.orgresearchgate.net |
Evolutionary Conservation and Comparative Genomics of Nhp2 Protein
Orthologs of NHP2 Protein Across Eukaryotic and Archaeal Domains
NHP2 is a highly conserved protein, with orthologs identified across a wide range of eukaryotic species and a clear homolog in the archaeal domain. frontiersin.org In eukaryotes, the protein is generally named NHP2. In archaea, the functional and structural homolog is the L7Ae protein. frontiersin.org The conservation of this protein underscores its fundamental role in RNA metabolism. While the core structure is maintained, sequence analysis reveals variations, particularly in the N-terminal region, between distant species. nih.gov
Below is a table of NHP2 orthologs and homologs in selected organisms, highlighting its widespread conservation.
| Domain | Organism | Gene/Protein Name | NCBI Gene ID | UniProt ID |
| Eukaryota | Homo sapiens (Human) | NHP2 | 55651 | Q9NX24 |
| Eukaryota | Mus musculus (Mouse) | Nhp2 | 67451 | Q9CQV8 |
| Eukaryota | Saccharomyces cerevisiae (Yeast) | NHP2 / YDL208W | 851631 | P32448 |
| Eukaryota | Drosophila melanogaster (Fruit Fly) | Nhp2 | 37372 | Q9VBP3 |
| Eukaryota | Arabidopsis thaliana (Thale Cress) | NHP2-1 | 834571 | Q9LHT3 |
| Archaea | Pyrococcus furiosus | Pfu-L7Ae | 90184 | Q8U331 |
| Archaea | Sulfolobus acidocaldarius | Sac-L7Ae | 56784 | Q4J8S4 |
| Archaea | Halobacterium salinarum | L7Ae | 1002341 | P29332 |
Evolutionary Trajectory and Divergence of this compound Functions
The evolutionary path from the archaeal L7Ae to the eukaryotic NHP2 is marked by a significant divergence in function and molecular interactions, reflecting the increased complexity of RNA processing in eukaryotes.
Functional Divergence:
RNA Binding Specificity: The archaeal L7Ae protein is a versatile RNA-binding protein that recognizes a specific RNA structural motif known as the K-turn and the related K-loop. frontiersin.org This allows L7Ae to be a core component of both H/ACA and C/D snoRNPs in archaea. In contrast, the eukaryotic NHP2 has lost the ability to specifically bind K-turns or K-loops. frontiersin.org This functional shift is consistent with the absence of these motifs in eukaryotic H/ACA snoRNAs. Consequently, NHP2's role is restricted to the H/ACA snoRNP complex, while a separate protein, SNU13/15.5K, recognizes the K-turn motifs in eukaryotic C/D snoRNPs. frontiersin.org
Complex Assembly: The mechanism for recruitment into the snoRNP complex has also diverged. Archaeal L7Ae recruitment relies on its direct binding to the K-turn of the H/ACA guide RNA. frontiersin.org Eukaryotic NHP2, having lost this RNA binding specificity, is instead anchored into the H/ACA complex through a strong protein-protein interaction with another core component, NOP10. frontiersin.org
Expanded Roles in Eukaryotes: While the primary function in rRNA pseudouridylation is conserved, the eukaryotic H/ACA snoRNP complex, including NHP2, has acquired additional crucial functions not observed in archaea. A key example is its role as an essential component of the telomerase holoenzyme, which is responsible for maintaining the ends of linear chromosomes—a feature unique to eukaryotes. uniprot.org This integration into the telomerase complex highlights a major evolutionary adaptation of the H/ACA RNP machinery.
This trajectory illustrates a shift from a generalist RNA-binding protein in archaea (L7Ae) to a more specialized component (NHP2) within a sophisticated, multifunctional ribonucleoprotein complex in eukaryotes.
This compound Pseudogenes and Their Genomic Implications
The human genome contains non-functional copies of genes known as pseudogenes, which arise through evolutionary processes like gene duplication or retrotransposition. The NHP2 gene has given rise to at least one known pseudogene.
Identified NHP2 Pseudogenes:
NHP2P2 (NHP2 Ribonucleoprotein Pseudogene 2): This is a recognized pseudogene located on human chromosome 7p15.2. biogps.orgnih.gov It shares sequence similarity with the functional NHP2 gene but is generally considered non-coding.
Genomic Implications:
Complication in Genetic Analysis: The presence of pseudogenes with high sequence similarity to their parent gene can interfere with genetic research and diagnostics. For instance, PCR primers or sequencing reads intended for the NHP2 gene might inadvertently bind to or originate from NHP2P2, potentially leading to incorrect interpretation of sequencing data or genotyping results.
Potential Regulatory Roles: Formerly dismissed as "junk DNA," there is growing evidence that some pseudogenes can be transcribed and may have regulatory functions. nih.gov Pseudogene transcripts can, for example, act as competing endogenous RNAs (ceRNAs) that sequester microRNAs, thereby influencing the expression of the parent gene. They can also be processed into small interfering RNAs (siRNAs) that regulate gene expression. nih.gov While a specific regulatory function for NHP2P2 has not been established, its existence opens up the possibility of a more complex regulatory network governing NHP2 expression. The study of such pseudogenes is crucial for a complete understanding of genome function and the evolution of gene regulation.
Methodological Approaches in Nhp2 Protein Research
Biochemical and Biophysical Techniques for NHP2 Protein Characterization
Biochemical and biophysical methods are fundamental to understanding the physical properties of NHP2 and its interactions with other macromolecules. These techniques provide high-resolution insights into the protein's structure and its role within larger cellular machines.
Solution NMR Spectroscopy for Structural Elucidation
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in a solution state that mimics the cellular environment. Research on the this compound from Saccharomyces cerevisiae (Nhp2p) has utilized solution NMR to great effect.
These studies have revealed that Nhp2p adopts an α-β-α fold, a common structural motif. A significant finding from NMR analysis is that the protein exists in two major conformations in solution. This conformational heterogeneity is due to the cis/trans isomerization of a highly conserved proline residue, Pro83. The structural data showed that this isomerization induces conformational changes on the surface of the protein believed to be the binding interface for the NOP10 protein and H/ACA RNA. nih.gov This dynamic structural feature is proposed to be a key element in the sequential assembly of the H/ACA RNP complex, where the cis conformation stabilizes the core trimer of NHP2, Cbf5 (dyskerin), and NOP10, preparing it for interaction with H/ACA RNA. nih.gov
Table 1: Key Findings from Solution NMR Spectroscopy of Yeast this compound (Nhp2p)
| Feature | Observation | Implication |
| Overall Fold | α-β-α fold | Common structural motif among related RNA-binding proteins. |
| Conformational State | Exists in two major conformations in solution. | Suggests inherent flexibility and dynamic nature. |
| Molecular Basis | Cis/trans isomerization of the conserved Proline-83 (Pro83). | A specific amino acid acts as a conformational switch. |
| Structural Impact | Isomerization alters the putative Nop10 and H/ACA RNA binding surface. | Directly links a small conformational change to the protein's interaction interface. |
| Functional Role | The cis conformation is proposed to lock in a stable Cbf5-Nop10-Nhp2 ternary complex. | Proline isomerization plays a critical role in the ordered assembly of the H/ACA RNP. |
Quantitative Proteomics and Mass Spectrometry for Interaction Mapping
To understand the function of NHP2, it is crucial to identify its interaction partners. Quantitative proteomics, primarily using mass spectrometry (MS), is the leading technique for mapping protein-protein interactions on a large scale. Affinity Purification coupled with Mass Spectrometry (AP-MS) has been extensively used to delineate the NHP2 interactome.
In this approach, a version of the this compound with an affinity tag (e.g., myc-tag, TAP-tag) is expressed in cells. This "bait" protein and its bound partners are then purified from cell lysates and the interacting "prey" proteins are identified by mass spectrometry. Data from the Saccharomyces Genome Database indicates that NHP2 has been the subject of numerous Affinity Capture-MS experiments. yeastgenome.org
Specific proteomic studies in yeast have identified NHP2 as a key interactor within the H/ACA snoRNP complex, confirming its association with core components like Cbf5, Nop10, and Gar1. nih.gov Furthermore, proteomic analysis of interactors has revealed a functional link beyond the H/ACA complex. For instance, analysis of proteins that co-purified with yeast Nhp2 identified a significant enrichment of proteins belonging to the small subunit (SSU) processome, which is involved in the early stages of ribosome biogenesis. This suggests NHP2 acts as a bridge, connecting the rDNA chromatin to the ribosome assembly machinery. nih.gov
Table 2: Selected NHP2 Interactors Identified by Mass Spectrometry
| Interacting Protein/Complex | Function | Methodological Confirmation |
| Cbf5 (Dyskerin) | Catalytic subunit (pseudouridylase) of the H/ACA RNP complex. | Affinity Capture-MS |
| NOP10 | Core component of the H/ACA RNP complex; bridges NHP2 and Cbf5. | Affinity Capture-MS |
| Gar1 | Core component of the H/ACA RNP complex. | Affinity Capture-MS |
| Small Subunit (SSU) Processome Components | Factors involved in the processing of pre-18S rRNA. | Proteomic analysis of Nhp2-myc pull-downs |
In Vitro Reconstitution of this compound-containing Complexes
In vitro reconstitution is a powerful technique that allows researchers to assemble multi-component complexes from purified individual proteins and RNA molecules outside the cell. This bottom-up approach is essential for dissecting the specific role of each component and the assembly pathway of the complex.
This methodology has been successfully applied to study the box H/ACA RNP. A detailed protocol has been developed where the entire family of H/ACA RNPs is first purified from yeast cells using a Tandem Affinity Purification (TAP)-tagged core protein, which can be NHP2. nih.gov The endogenous H/ACA RNAs are then removed from the purified complexes using a nuclease. Finally, the RNA-depleted protein core is incubated with in vitro transcribed, custom-designed H/ACA RNAs to reconstitute functional RNP particles. nih.gov The activity of these reconstituted complexes can then be tested in functional assays, such as site-specific pseudouridylation of target RNAs. nih.gov This approach has been instrumental in demonstrating the core functional sufficiency of the four proteins (NHP2, Cbf5, Nop10, Gar1) and a guide RNA for catalysis. nih.gov
Molecular and Cellular Biology Approaches
Molecular and cellular biology techniques are used to study the function of NHP2 within the context of a living cell. These methods involve manipulating gene expression or identifying the protein's location on the genome to infer its biological roles.
Gene Perturbation Studies (e.g., siRNA knockdown, CRISPR/Cas9 deletion)
Altering the expression level of a gene is a direct way to probe its function. Gene perturbation studies for NHP2 have utilized both transient knockdown with small interfering RNA (siRNA) and permanent gene deletion using the CRISPR/Cas9 system.
siRNA Knockdown: This technique uses small, double-stranded RNA molecules to trigger the degradation of a specific target mRNA, leading to a temporary reduction in the corresponding protein levels. Studies in human HeLa cells have used siRNA to knock down NHP2 expression. A key finding from this work is that the reduction of NHP2 leads to a corresponding decrease in the levels of the telomerase RNA component (TERC). nih.govpnas.org This demonstrated a crucial role for NHP2 in the stability or accumulation of TERC, directly linking NHP2 to telomere maintenance pathways. nih.govpnas.org
CRISPR/Cas9 Deletion: For a complete and permanent loss of function, the CRISPR/Cas9 gene-editing tool is employed to create targeted mutations or deletions in the NHP2 gene. This has been used, for example, to mediate the deletion of endogenous NHP2 in human cell lines to study the stability and function of exogenously introduced NHP2 variants carrying pathological mutations. oup.com Such studies are critical for understanding how specific mutations found in diseases like dyskeratosis congenita affect the protein's function and stability, often revealing that the mutant proteins are subject to rapid proteasomal degradation when they fail to incorporate into the H/ACA complex. oup.com
Chromatin Immunoprecipitation (ChIP-seq) for Genomic Association
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the premier technique for identifying the specific regions of the genome to which a protein is bound in vivo. This method has been pivotal in uncovering a direct role for NHP2 in chromatin biology.
A study in yeast utilized ChIP-seq with myc-tagged Nhp2 to map its genomic binding sites. The results showed a strong and specific enrichment of Nhp2 over the ribosomal DNA (rDNA) region on chromosome XII. nih.gov This genomic localization is consistent with NHP2's role in ribosome biogenesis. The study went further to reveal that Nhp2 acts as an epigenetic "reader" for a specific histone modification, monomethylated glutamine 105 on histone H2A (H2AQ105me). The ChIP-seq profile of Nhp2 closely mirrored that of H2AQ105me, providing strong evidence that NHP2 is recruited to the rDNA through its recognition of this specific histone mark. nih.gov This discovery positions NHP2 as a key adapter protein that links the chromatin state of the rDNA locus directly to the recruitment of ribosome biogenesis factors. nih.gov
Table 3: Summary of NHP2 ChIP-seq Findings in Yeast
| Parameter | Finding | Significance |
| Primary Genomic Locus | Strong enrichment over the ribosomal DNA (rDNA) region. | Directly places NHP2 at the site of rRNA transcription, consistent with its function in ribosome biogenesis. |
| Correlated Histone Mark | Nhp2 binding profile closely resembles the H2AQ105me profile. | Identifies NHP2 as a specific epigenetic reader for this histone modification. |
| Inferred Function | Acts as an adapter to bridge rDNA chromatin with the SSU processome. | Provides a molecular mechanism for coordinating rRNA transcription with its subsequent processing. |
Compound and Gene Name Reference Table
| Name | Type |
| NHP2 (Nhp2p in yeast) | Protein |
| Cbf5 (Dyskerin in humans) | Protein |
| NOP10 | Protein |
| Gar1 | Protein |
| Proline | Amino Acid |
| H/ACA RNA | RNA |
| TERC (hTR) | RNA |
| myc-tag | Peptide Tag |
| TAP-tag | Peptide Tag |
| Histone H2A | Protein |
| Glutamine | Amino Acid |
Functional Assays for Pseudouridylation and Telomerase Activity
The dual roles of NHP2 in ribosome biogenesis and telomere maintenance necessitate specific functional assays to quantify its impact on pseudouridylation and telomerase activity.
Pseudouridylation Assays: NHP2 is essential for the function of H/ACA small nucleolar RNPs (snoRNPs), which guide the conversion of uridine (B1682114) to pseudouridine (B1679824) in ribosomal RNA (rRNA). embopress.org Assessing this function often involves indirect measurements of rRNA processing or more direct quantification of pseudouridine formation.
Analysis of rRNA Processing: Since H/ACA snoRNPs are crucial for the maturation of 18S rRNA, depletion of NHP2 impairs cleavage steps in the pre-rRNA processing pathway. embopress.org Functional assays can, therefore, analyze the accumulation of precursor rRNA species and the reduction in mature 18S rRNA to infer defects in pseudouridylation complex function.
Tritium (B154650) Release Assay: For in vitro reconstituted H/ACA RNP complexes, a direct biochemical assay can be employed. This method uses a substrate RNA containing radioactively labeled uridine. The enzymatic conversion to pseudouridine involves the release of tritium from the C5 position of the uracil (B121893) base, which can be quantified to measure the rate of pseudouridylation. researchgate.net
Ribosome Translational Slippage Reporters: As pseudouridylation is important for maintaining translational fidelity, reporter systems can be used as a sensitive in vivo assay. nih.gov These reporters typically consist of two luciferase genes separated by a sequence prone to ribosomal frameshifting. A decrease in pseudouridylation can lead to increased frameshifting, altering the ratio of the two luciferase signals and providing a quantitative measure of functional impairment. nih.gov
Telomerase Activity Assays: NHP2 is a vital component of the telomerase holoenzyme, where it helps stabilize the telomerase RNA component (TERC). pnas.org Consequently, mutations or depletion of NHP2 can lead to reduced telomerase activity.
Telomeric Repeat Amplification Protocol (TRAP): This is the most common method for measuring telomerase activity. The assay involves an extension step, where telomerase adds telomeric repeats to a synthetic primer, followed by PCR amplification of the extension products.
Real-Time Quantitative TRAP (RQ-TRAP): This variation of the TRAP assay uses real-time PCR to quantify the amplified products, allowing for a more precise measurement of telomerase activity. nih.govresearchgate.net It has been used to demonstrate that cells expressing mutant forms of NHP2, such as NHP2-A39T or NHP2-T44M, exhibit a significant reduction in telomerase activity compared to cells with the wild-type protein. nih.govresearchgate.net
Droplet Digital TRAP (ddTRAP): This technique provides an absolute quantification of telomerase activity. The reaction is partitioned into thousands of droplets, and PCR amplification occurs in each droplet. The number of positive droplets is used to calculate the enzyme's activity, which has been applied to measure the sharp reduction in telomerase activity in cells where NHP2 is downregulated. nih.gov
| Assay Type | Method | Application in NHP2 Research | Key Findings |
| Pseudouridylation | Analysis of rRNA Processing | Assessing the impact of NHP2 depletion on ribosome biogenesis. embopress.org | Depletion of NHP2 impairs pre-rRNA cleavage steps required for 18S rRNA synthesis. embopress.org |
| Tritium Release Assay | In vitro measurement of pseudouridine formation by reconstituted H/ACA RNPs. researchgate.net | The absence of NHP2 from the reconstituted complex significantly inhibits pseudouridine formation. researchgate.net | |
| Ribosome Slippage Reporters | Sensitive in vivo detection of changes in translational fidelity due to altered pseudouridylation. nih.gov | Used to test if specific histone modifications affect pseudouridylation via NHP2, though no significant increase in frameshift was observed in one study. nih.gov | |
| Telomerase Activity | Real-Time Quantitative TRAP (RQ-TRAP) | Quantifying telomerase activity in human cell lines expressing wild-type vs. mutant NHP2. nih.govresearchgate.net | Pathological variants NHP2-A39T and NHP2-T44M cause a significant reduction in telomerase activity. nih.govresearchgate.net |
| Droplet Digital TRAP (ddTRAP) | Measuring the effect of NHP2 downregulation on telomerase activity in hybrid cell lines. nih.gov | Downregulation of this compound is linked to a drastic reduction of telomerase activity. nih.gov |
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Understanding the function of NHP2 requires visualizing its location and movement within the cell. Advanced imaging techniques have been crucial in localizing NHP2 to the dense fibrillar component of the nucleolus and to Cajal bodies, and in studying the dynamics of the complexes it belongs to. genecards.org
Immunofluorescence Microscopy: This standard technique uses antibodies against NHP2 to reveal its subcellular localization. Studies have shown that NHP2 is concentrated in the nucleolus and Cajal bodies, consistent with its roles in ribosome biogenesis and telomerase assembly. genecards.org
Live-Cell Imaging with Fluorescent Proteins: To study the dynamics of NHP2-containing complexes, live-cell imaging is employed. This often involves tagging a component of the complex, such as the telomerase reverse transcriptase (TERT), with a fluorescent protein or tag (e.g., FLAG-HaloTag, mEOS3.2). nih.gov Although challenging due to the low abundance of telomerase, these methods allow for real-time tracking of the complex's movement and recruitment to telomeres. nih.gov
Single-Molecule Imaging: This powerful technique allows researchers to track the movement of individual fluorescently labeled molecules in living cells. It has been used to reveal the dynamics of telomerase recruitment to telomeres, showing that telomerase diffuses rapidly through the nucleus and engages in frequent but transient interactions with telomeres. nih.gov
Super-Resolution Microscopy: Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and PALM (photoactivated localization microscopy) can overcome the diffraction limit of light microscopy, providing a much higher spatial resolution. mdpi.com These methods could be applied to visualize the fine structure of NHP2 within sub-nuclear compartments like the nucleolus or Cajal bodies with greater detail.
Correlative Light and Electron Microscopy (CLEM): CLEM combines the advantages of fluorescence microscopy (for identifying specific labeled proteins) with the high-resolution ultrastructural detail of electron microscopy. nih.gov This approach can precisely map the location of fluorescently tagged NHP2 relative to the surrounding cellular architecture.
Computational Modeling and Bioinformatics for this compound Analysis
Computational and bioinformatic approaches are indispensable for interpreting experimental data and for generating new hypotheses about NHP2's structure and function.
Homology Modeling and Structure Prediction: The three-dimensional structure of NHP2 can be predicted using computational tools. For instance, RoseTTAFold has been used to build structural models of full-length human NHP2, including its N-terminal region, which is predicted to be intrinsically disordered. nih.gov These models are crucial for understanding how pathogenic mutations might affect the protein's conformation. nih.govoup.com
Molecular Dynamics (MD) Simulations: MD simulations, often performed using software packages like GROMACS, are used to study the dynamic behavior of proteins. nih.gov Researchers have used MD simulations to investigate how mutations (e.g., NHP2-A39T, NHP2-T44M) alter the flexibility and conformation of the N-terminal domain of NHP2, providing insights into how these changes could affect its interactions with NOP10 or TERC. nih.govresearchgate.netdiva-portal.org
Bioinformatics Databases and Sequence Analysis: A wealth of information is available through bioinformatics resources.
Sequence Alignment: Tools like Clustal Omega and MUSCLE are used to align this compound sequences from different species to identify conserved regions that are likely important for function. unimib.it
Protein-Protein Interaction Networks: Databases such as STRING are used to analyze interaction data. For example, analysis of proteins that interact with NHP2 has revealed a tight network of factors involved in ribosome biogenesis. nih.gov
Intrinsic Disorder Prediction: Servers like the D2P2 database can be used to predict regions of proteins that lack a fixed structure. This has been applied to NHP2 to identify its intrinsically disordered N-terminal region, which is implicated in its regulation and interactions. nih.govresearchgate.netunimib.it
| Approach | Tool/Method | Application in NHP2 Research | Insights Gained |
| Structure Prediction | RoseTTAFold | Building 3D models of wild-type and mutant NHP2. nih.gov | Revealed potential misfolding and distortion of the N-terminal region in pathogenic variants. oup.com |
| Molecular Dynamics | GROMACS | Simulating the flexibility and movement of this compound structures over time. nih.gov | Showed that mutations A39T and T44M lead to increased flexibility and misplacement of the N-terminal domain. nih.govoup.com |
| Sequence Analysis | Clustal Omega / MUSCLE | Aligning this compound sequences across different species. unimib.it | Identification of evolutionarily conserved domains critical for NHP2 function. |
| Interaction Analysis | STRING Database | Analyzing networks of proteins found to interact with NHP2. nih.gov | Identified a strong functional network between NHP2 and other ribosome biogenesis factors. nih.gov |
| Disorder Prediction | D2P2 Database | Identifying regions of NHP2 that are intrinsically disordered. nih.govresearchgate.net | Confirmed the N-terminal region of NHP2 is highly disordered, which is relevant for its binding and stability. nih.govresearchgate.net |
Compound and Protein Names
| Name | Type |
| NHP2 | Protein |
| TERT (Telomerase reverse transcriptase) | Protein |
| NOP10 | Protein |
| GAR1 | Protein |
| DKC1 (Dyskerin) | Protein |
| TERC (Telomerase RNA component) | RNA |
| Luciferase | Protein |
| Actin | Protein |
Future Directions and Emerging Paradigms in Nhp2 Protein Research
Elucidating Novel Molecular Mechanisms of NHP2 Protein Function
While NHP2 is recognized as a core component of the H/ACA ribonucleoprotein (RNP) complex, its precise molecular functions and dynamic interactions within this complex and beyond are still being elucidated uniprot.org. Future research will focus on dissecting the subtle mechanistic details of how NHP2 contributes to H/ACA RNA binding and the subsequent pseudouridylation of rRNA and other small nuclear RNAs (snRNAs) ontosight.ai. Studies on novel pathological variants of NHP2 have already provided insights, suggesting that alterations in the N-terminal domain's flexibility and positioning can impact its binding to hTR and NOP10, affecting protein stability and H/ACA RNP complex formation nih.govresearchgate.netdiva-portal.orgscilifelab.se. Further studies are required to characterize the dynamic mechanism underlying the interaction of NHP2 with NOP10/Dyskerin nih.gov. Investigations into how NHP2's intrinsic stability is maintained and how its incorporation into the H/ACA RNA binding complex is regulated, potentially involving ubiquitination, represent important areas for future exploration nih.govnih.gov. The possibility that the N-terminal tail actively promotes transient interactions or stabilizes the folding of other regions crucial for NOP10 binding also warrants further investigation nih.gov.
Detailed research findings indicate that the first 41 amino acids of NHP2, particularly residues 25-40, are critical for its stability and incorporation into the H/ACA RNA binding complex nih.gov. Deletion studies have shown that while the correct folding of the first 23 amino acids may not be strictly required for intrinsic stability, it appears important for increasing NHP2's affinity for NOP10/Dyskerin nih.gov.
Comprehensive Mapping of this compound Interactomes
Understanding the full spectrum of proteins and RNA molecules that interact with NHP2 is crucial for comprehending its diverse cellular roles. While NHP2 is known to interact with Dyskerin, NOP10, and GAR1 within the H/ACA RNP complex and with hTR uniprot.orgnih.govmdpi.com, comprehensive mapping of its interactome under various cellular conditions is an ongoing area of research researchgate.net. Studies have identified NHP2 as a potential interactor with LAP2b, highlighting connections beyond the core H/ACA complex researchgate.net. Furthermore, NHP2 has been identified as a reader of H2AQ105me, an epigenetic modification, and part of a network integrating metabolism with rRNA synthesis, interacting with ribosome biogenesis factors involved in the early steps of rRNA maturation nih.govembopress.org. Future research will utilize advanced proteomic techniques, such as proximity-dependent biotinylation (BioID) and mass spectrometry, to identify both stable and transient interaction partners of NHP2 researchgate.netmdpi.com. Mapping these interactions under different physiological and stress conditions will provide a more complete picture of NHP2's functional network and its context-dependent roles.
Proteomic analysis of proteins associated with GFP-tagged NHP2 has been performed, and the analysis of the functions of these associated proteins has been conducted using Gene Ontology and Uniprot resources researchgate.net. These studies contribute to the ongoing effort to map the NHP2 interactome.
Understanding this compound's Role in Integrated Cellular Stress Responses
Emerging evidence suggests that NHP2 may play a role in cellular stress responses beyond its canonical function in telomere maintenance and ribosome biogenesis nih.govresearchgate.net. Research indicates that NHP2 downregulation can counteract hTR-mediated activation of the DNA damage response at ALT telomeres, suggesting an unexpected role for NHP2 in DNA damage response regulation nih.govresearchgate.net. This role appears to be independent of hTR's non-canonical function in modulating telomeric p-RPAS33 nih.gov. The observation that NHP2 levels are downregulated in certain ALT+ cancer cell lines that retain hTR expression suggests an adaptive mechanism to restrain DNA damage response activation nih.gov. Future studies are needed to fully elucidate how NHP2 integrates signals from various stress pathways and how its function is modulated during cellular stress. Investigating the interplay between NHP2, telomeric maintenance mechanisms (both telomerase-dependent and ALT pathways), and the DNA damage response is a critical area for future research nih.govresearchgate.net. Understanding how NHP2 contributes to cellular homeostasis under stress conditions could reveal novel therapeutic targets for diseases associated with telomere dysfunction and genomic instability.
Detailed findings show that in ALT+ cells that naturally retain hTR expression, NHP2 H/ACA ribonucleoprotein levels are downregulated, likely to restrain DNA damage response activation at telomeres through reduced 53BP1 recruitment nih.gov. This highlights a specific link between NHP2 levels and stress response modulation at telomeres.
Developing Advanced Experimental Models for this compound Studies
Further progress in NHP2 research necessitates the development and application of advanced experimental models. While studies have utilized cancer cell lines nih.govscilifelab.se and yeast models nih.govembopress.org, there is a need for more sophisticated systems that can accurately mimic the complex cellular environments and physiological conditions relevant to NHP2 function and dysfunction. This includes developing improved cell-based models, such as induced pluripotent stem cells (iPSCs) derived from patients with NHP2 mutations, to study the effects of these mutations in a more physiologically relevant context nih.govresearchgate.netdiva-portal.orgscilifelab.se. Animal models, such as genetically modified mice with NHP2 deficiencies or specific mutations, will be invaluable for investigating the systemic effects of NHP2 dysfunction and for testing potential therapeutic interventions researchgate.netjax.org. Furthermore, the application of advanced techniques like single-molecule imaging and cryo-electron microscopy will provide higher-resolution insights into the structural dynamics of NHP2 within RNP complexes and during its interactions with other molecules.
Q & A
Q. Q1. What are the structural and functional characteristics of the NHP2 protein in Mycobacterium tuberculosis?
NHP2 is a membrane-associated hypothetical protein located in the RD7 genomic region of M. tuberculosis clinical strains. Computational analyses using Expasy ProtParam and PFAM revealed it contains a penicillin-binding domain and a tetracycline repressor-like domain, suggesting roles in antibiotic resistance or chemical response pathways . Structural validation via homology modeling (Robetta server) and Ramachandran plotting (93.6% residues in favorable regions) confirmed its stable 3D conformation . Its intrinsic membrane localization and antigenicity (VaxiJen score: 0.4789) make it a viable vaccine candidate .
Q. Q2. How is NHP2 detected and quantified in experimental models?
Recombinant this compound (e.g., His-tagged constructs expressed in E. coli) can be purified via affinity chromatography and validated using SDS-PAGE (>90% purity) and mass spectrometry . Antibodies like rabbit polyclonal anti-NHP2 (1:500 dilution for WB, 1:20–1:200 for IHC) are used for localization studies in human tissues or bacterial lysates . For functional assays, molecular docking (e.g., ClusPro 2.0) and dynamics simulations (GROMACS) are employed to study interactions with immune receptors like TLR3 .
Q. Q3. What are the conserved functional domains of NHP2 across species?
NHP2 shares homology with Mycobacterium canetti (99% sequence similarity) and Saccharomyces cerevisiae (non-histone protein 2), though it lacks ribosomal protein homology despite sequence similarities to mammalian L7a . Domain mapping via NCBI CDD-BLAST and SMART identified conserved motifs linked to antibiotic binding and membrane anchoring .
Advanced Research Questions
Q. Q4. How can computational tools resolve contradictions in NHP2's antigenicity predictions?
Discrepancies in antigenicity scores (e.g., VaxiJen vs. ANTIGENpro thresholds) arise from differing algorithms. To mitigate this, use consensus tools like IEDB for T/B-cell epitope prediction (e.g., 15-mer epitopes with high IFN-γ induction potential) and validate via ELISA or ELISpot using synthetic peptides . Molecular dynamics simulations (50 ns) further assess epitope stability in physiological conditions .
Q. Q5. What methodological challenges arise when validating NHP2-TLR3 interactions in vitro?
Docking studies (HawkDock) show strong TLR3-NHP2 binding affinity (-38.87 kcal/mol), but in vitro validation requires optimizing protein refolding (e.g., urea gradient dialysis) and avoiding aggregation . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics, though non-specific interactions with endotoxins in recombinant proteins may require additional purification steps (e.g., polymyxin B columns) .
Q. Q6. How do NHP2 genetic variants impact its role in ribonucleoprotein (RNP) complexes?
In eukaryotes, NHP2 is a core component of H/ACA snoRNPs, critical for rRNA modification. smFRET analysis revealed Nhp2 binding induces conformational shifts in RNA (e.g., H5 RNP), enhancing catalytic activity . Mutations (e.g., in congenital dyskeratosis) disrupt telomerase assembly, validated via co-immunoprecipitation (Co-IP) and in vitro reconstitution assays .
Q. Q7. Why do some studies report NHP2 as non-ribosomal despite homology to ribosomal proteins?
Although NHP2 shares sequence identity with Halobacterium ribosomal protein S6, biochemical assays (e.g., sucrose gradient fractionation) confirmed its absence in ribosomal fractions, suggesting divergent evolution or moonlighting functions in RNPs .
Methodological Recommendations
Q. Q8. What computational pipelines are recommended for de novo NHP2 vaccine design?
Epitope Prediction : Use IEDB for MHC-I/II binding (NetMHCpan, SYFPEITHI) and B-cell epitopes (BepiPred 2.0) .
Structural Refinement : GalaxyRefine for model optimization and ProSA-web for Z-score validation (target: -7.38 for M. tuberculosis NHP2) .
Immune Simulation : C-ImmSim or ImmuneEpitope to predict cytokine profiles and Th1/Th2 bias .
Q. Q9. How to reconcile conflicting data on NHP2’s subcellular localization?
Gene ontology (QuickGO) and PSORTb 3.0 predict membrane association, but experimental validation via immunofluorescence (IF) or subcellular fractionation is critical. For example, in M. tuberculosis, membrane proteome extraction protocols (e.g., Triton X-114 phase separation) can isolate NHP2 for Western blot confirmation .
Q. Q10. What are the translational implications of NHP2 in human diseases?
NHP2 mutations are linked to bone marrow failure in dyskeratosis congenita. CRISPR-Cas9 knock-in models (e.g., patient-derived iPSCs) can assess telomerase dysfunction, while murine challenge models (e.g., aerosolized M. tuberculosis) evaluate vaccine efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
